[3-(methanesulfonylmethyl)phenyl]methanamine
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Overview
Description
[3-(Methanesulfonylmethyl)phenyl]methanamine: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a methanesulfonylmethyl group attached to a phenyl ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methanesulfonylmethyl)phenyl]methanamine typically involves the reaction of 3-(bromomethyl)benzenemethanamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methanesulfonylmethyl)phenyl]methanamine can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide .
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3-(methanesulfonylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
- [3-(Bromomethyl)phenyl]methanamine
- [3-(Chloromethyl)phenyl]methanamine
- [3-(Iodomethyl)phenyl]methanamine
Uniqueness:
- The presence of the methanesulfonyl group in [3-(methanesulfonylmethyl)phenyl]methanamine imparts unique chemical reactivity compared to its halogenated analogs.
- It exhibits distinct biological activities due to the sulfonyl group’s ability to interact with various biomolecules .
Properties
IUPAC Name |
[3-(methylsulfonylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZNDNGPEIYQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-51-6 |
Source
|
Record name | [3-(methanesulfonylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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